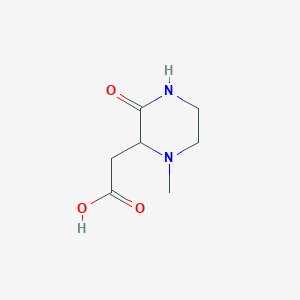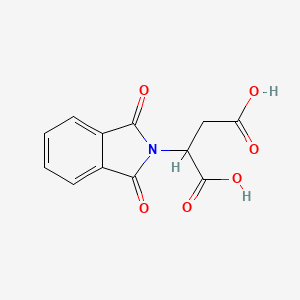
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
描述
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione: is a fluorinated β-diketone with the molecular formula C₇H₂F₁₀O₂ and a molecular weight of 308.0736 g/mol . This compound is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. It is commonly used in various scientific and industrial applications, particularly in the field of coordination chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione can be synthesized through the fluorination of 2,4-heptanedione. The process typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Complexation Reactions: It forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as (e.g., amines, thiols) are used under mild conditions to replace fluorine atoms.
Complexation Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate ) are used in the presence of solvents like ethanol or acetonitrile.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Metal Complexes:
科学研究应用
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione has several scientific research applications, including:
Coordination Chemistry: Used as a ligand to form metal complexes with unique electronic and structural properties.
Material Science: Employed in the synthesis of advanced materials with high thermal stability and specific electronic characteristics.
Analytical Chemistry: Utilized in mass spectrometry and other analytical techniques due to its distinct mass spectral features.
Biological Studies: Investigated for its potential use in biological systems, particularly in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing properties of the compound, making it an effective ligand in coordination chemistry . The molecular targets include various metal ions, and the pathways involved are primarily related to the formation of coordination bonds and stabilization of metal-ligand complexes .
相似化合物的比较
- 1,1,1,5,5,6,6,7,7,7-Dodecafluoro-2,4-heptanedione
- 1,1,1,5,5,6,6,7,7,7-Nonafluoro-2,4-heptanedione
- 1,1,1,5,5,6,6,7,7,7-Octafluoro-2,4-heptanedione
Comparison: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione is unique due to its high degree of fluorination, which imparts superior thermal stability and distinct chemical properties compared to its less fluorinated analogs . The presence of ten fluorine atoms significantly enhances its electron-withdrawing capability, making it a more effective ligand in coordination chemistry and a valuable compound in material science .
属性
IUPAC Name |
1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORUQZBFOQDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329968 | |
| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20583-66-8 | |
| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20583-66-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chain length of fluorinated β-diketonates affect the luminescence properties of ytterbium(III) complexes?
A1: Research suggests that increasing the fluorinated β-diketonate chain length leads to a decrease in the luminescence intensity of the Yb(3+) (2)F5/2→(2)F7/2 transition at around 980 nm. This decrease in intensity is also associated with a shorter (2)F5/2 excited state lifetime. Interestingly, the ligand lifetime value remains relatively unaffected by the chain length. []
Q2: What are the structural characteristics of ytterbium(III) complexes containing 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione as a ligand?
A2: Studies have shown that these complexes typically exhibit octacoordination around the Yb(3+) ion. This was confirmed through single-crystal X-ray structures for some fluorinated complexes and predicted using the Sparkle/PM6 model for others. [] This information provides valuable insights for researchers interested in designing and synthesizing new ytterbium(III) complexes with tailored luminescent properties for various optical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)



![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)






